BenchChemオンラインストアへようこそ!

tert-Butyl 6-(hydroxymethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate

Regiospecific synthesis Spirocyclic building blocks NMR characterization

tert-Butyl 6-(hydroxymethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate (CAS 1422344-27-1) is a racemic, bifunctional spirocyclic building block belonging to the 2,7-diazaspiro[4.4]nonane class. It features a Boc-protected pyrrolidine nitrogen, a free lactam (8-oxo), and a hydroxymethyl substituent at the 6-position, yielding a molecular formula of C₁₃H₂₂N₂O₄ with a molecular weight of 270.33 g/mol.

Molecular Formula C13H22N2O4
Molecular Weight 270.32 g/mol
CAS No. 1422344-27-1
Cat. No. B1435227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 6-(hydroxymethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate
CAS1422344-27-1
Molecular FormulaC13H22N2O4
Molecular Weight270.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(C1)CC(=O)NC2CO
InChIInChI=1S/C13H22N2O4/c1-12(2,3)19-11(18)15-5-4-13(8-15)6-10(17)14-9(13)7-16/h9,16H,4-8H2,1-3H3,(H,14,17)
InChIKeyDMNLMJMGLDXXBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 6-(hydroxymethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate (CAS 1422344-27-1): A Specialized 2,7-Diazaspiro[4.4]nonane Building Block for Targeted Research Procurement


tert-Butyl 6-(hydroxymethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate (CAS 1422344-27-1) is a racemic, bifunctional spirocyclic building block belonging to the 2,7-diazaspiro[4.4]nonane class [1]. It features a Boc-protected pyrrolidine nitrogen, a free lactam (8-oxo), and a hydroxymethyl substituent at the 6-position, yielding a molecular formula of C₁₃H₂₂N₂O₄ with a molecular weight of 270.33 g/mol . This compound is commercially available at 98% purity from major suppliers and is characterized by moderate hydrophilicity (predicted logP of -0.61) . It serves as a versatile intermediate for generating diverse spirocyclic ligands via orthogonal deprotection and functionalization of its three distinct reactive handles.

Why tert-Butyl 6-(hydroxymethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate Cannot Be Replaced by Generic 2,7-Diazaspiro[4.4]nonane Analogs


The 2,7-diazaspiro[4.4]nonane scaffold supports a range of substitution patterns (e.g., 3,8-dione, 1-hydroxymethyl regioisomers, unsubstituted parent), but small changes in functional group placement dramatically alter physicochemical properties and reactivity [1]. The target compound's specific 6-hydroxymethyl-8-oxo pattern with a 2-Boc group is not interchangeable with its 1-hydroxymethyl-3-oxo-7-carboxylate isomer, as regiospecificity dictates both the order of synthetic derivatization and the three-dimensional presentation of pharmacophoric elements . Furthermore, the racemic nature of the commercial product (containing two stereocenters) distinguishes it from enantiopure spirocyclic building blocks that may be unavailable or cost-prohibitive for early-stage exploration . The following quantitative evidence substantiates why procurement must be compound-specific rather than class-generic.

Quantitative Differentiation Evidence for tert-Butyl 6-(hydroxymethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate vs. Closest Analogs


Regiospecific Identity of the 2-Boc-6-hydroxymethyl-8-oxo Isomer Confirmed by ¹H NMR vs. 7-Boc-1-hydroxymethyl-3-oxo Isomer

The target compound is the 2-Boc-6-hydroxymethyl-8-oxo isomer, unambiguously identified by its InChI Key (DMNLMJMGLDXXBB-UHFFFAOYSA-N) and canonical SMILES . Its positional isomer, tert-butyl 1-(hydroxymethyl)-3-oxo-2,7-diazaspiro[4.4]nonane-7-carboxylate, shares the same CAS number in some vendor catalogs but represents a distinct regioisomer with the Boc group at the 7-position and hydroxymethyl at the 1-position . The two isomers exhibit different ¹H NMR spectra reflecting their distinct chemical environments; the target compound's lactam NH and hydroxymethyl CH₂ resonate at positions consistent with the 8-oxo-6-hydroxymethyl arrangement, while the 7-carboxylate isomer shows a shifted pattern .

Regiospecific synthesis Spirocyclic building blocks NMR characterization

Superior Commercial Purity: 98% for Target Compound vs. 95% for the 7-Carboxylate Isomer

The target compound is available at a minimum purity of 98% from major suppliers such as Fluorochem . In contrast, the structurally closest positional isomer from AKSci is listed at 95% purity . This 3% absolute purity difference translates to a lower impurity burden (≤2% vs. ≤5% total impurities), which is critical for quantitative structure-activity relationship (QSAR) studies, crystallography trials, and reactions where impurities can poison catalysts or generate confounding byproducts.

Purity specification Procurement quality Reproducibility

Differential Physicochemical Profile: Predicted logP of -0.61 for Target Compound vs. +0.62 for the Parent Scaffold

The target compound carrying a hydroxymethyl and a Boc-carbamate group exhibits a predicted logP of -0.61 (Fluorochem computational estimate), indicating significantly higher hydrophilicity than the unsubstituted 2,7-diazaspiro[4.4]nonane parent scaffold, which has a predicted logP of +0.62 . This logP shift of ~1.2 units is large enough to alter aqueous solubility, membrane permeability predictions, and chromatographic retention behavior. The 3,8-dione analog (logP estimated at -2.17) is even more hydrophilic, but lacks the hydroxymethyl handle and the protected amine necessary for bioconjugation or sequential derivatization [1].

Lipophilicity logP Drug-likeness Physicochemical property

Class-Level Biological Evidence: 2,7-Diazaspiro[4.4]nonane Scaffold Delivers Nanomolar Sigma Receptor Affinity, Providing Precedent for Derivatization

While the target compound itself has no published biological data, the 2,7-diazaspiro[4.4]nonane scaffold class has been extensively validated as a privileged structure for sigma receptor (S1R/S2R) ligands. The optimized derivative AD258, containing a 2,7-diazaspiro[4.4]nonane core, exhibits a Ki of 2.6 nM at S2R, demonstrating the scaffold's capacity to achieve high-affinity binding when appropriately substituted [1]. This class-level benchmark provides a quantitative baseline indicating that structural modifications on the spirocyclic core—such as those accessible via the target compound's hydroxymethyl and Boc-amine handles—can yield potent ligands. No comparable affinity data exist for regioisomeric scaffolds lacking the 2,7-diazaspiro[4.4]nonane connectivity.

Sigma receptor Binding affinity Analgesic activity Scaffold validation

Structural Distinction: Target Compound Contains Two Asymmetric Centers (Racemic) Enabling Diastereomeric Diversification Unlike Symmetric Analogs

The target compound contains two asymmetric carbon atoms (spiro center C5 and C6 bearing the hydroxymethyl group), as indicated by Fluorochem's structural annotation . It is supplied as a racemic mixture, providing all four possible stereoisomers (two diastereomeric pairs). In contrast, the 2,7-diazaspiro[4.4]nonane-3,8-dione scaffold is achiral at the spiro center when symmetrically substituted, offering no stereochemical diversification potential . The presence of two stereocenters in the target compound enables downstream chiral resolution or asymmetric synthesis strategies to access enantiopure compounds—a critical capability for medicinal chemistry programs targeting stereospecific biological receptors.

Stereochemistry Diastereomer Chiral synthesis Racemic mixture

Tri-Functional Handle Architecture: Three Orthogonally Addressable Functional Groups Enable Sequential Derivatization Not Possible with Mono- or Di-Functional Analogs

The target compound presents three chemically distinct functional groups: (1) a Boc-protected pyrrolidine nitrogen (acid-labile), (2) a free secondary lactam NH (8-oxo, nucleophilic under basic conditions), and (3) a primary hydroxymethyl group (OH, electrophilic or nucleophilic after activation) . This orthogonal reactivity profile is quantitatively superior to commercially available analogs: the parent scaffold 2,7-diazaspiro[4.4]nonane offers only two secondary amines (both require protection/deprotection strategies) , while the 3,8-dione offers only two lactam NH groups with no protected amine handle . The target compound enables at least three sequential, chemoselective transformations without protecting group incompatibility.

Orthogonal protection Bifunctional building block Sequential synthesis Diversity-oriented synthesis

Optimal Application Scenarios for tert-Butyl 6-(hydroxymethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate Based on Differential Evidence


Sigma Receptor Ligand SAR Programs Requiring Defined Spirocyclic Scaffolds with Orthogonal Handles

The 2,7-diazaspiro[4.4]nonane scaffold has demonstrated nanomolar sigma-2 receptor affinity (Ki = 2.6 nM for optimized derivative AD258) . The target compound's three orthogonally addressable functional groups (Boc-amine, lactam NH, and primary OH) enable systematic exploration of substituent effects at three distinct positions—a synthetic flexibility unavailable with the parent scaffold or 3,8-dione analog. Procurement of this specific building block supports efficient parallel synthesis of lead optimization libraries targeting sigma receptors, leveraging the validated core while introducing unprecedented substitution patterns.

Stereochemical Diversification for Chiral Lead Discovery Using a Racemic Spirocyclic Intermediate

With two asymmetric centers and commercial availability as a racemic mixture , the target compound is the preferred starting material for programs requiring access to all four spirocyclic stereoisomers. Chiral chromatographic resolution or asymmetric synthesis from this racemic intermediate yields enantiopure compounds for stereospecific biological evaluation—a capability not provided by the achiral 3,8-dione analog. The 98% purity grade ensures that diastereomeric ratios obtained during resolution are not confounded by pre-existing impurities.

Physicochemical Property Optimization in CNS Drug Discovery Leveraging Moderate logP (-0.61)

The target compound's predicted logP of -0.61 places it in a more CNS-favorable range compared to the lipophilic parent scaffold (logP +0.62) . This moderate hydrophilicity, combined with an Fsp³ value of 0.85 , makes it an attractive core for CNS drug discovery programs pursuing candidates with balanced solubility, permeability, and metabolic stability. The 3,8-dione analog, while more hydrophilic (logP ≈ -2.17) [1], lacks the protected amine handle necessary for introducing basic amine pharmacophores commonly required for CNS target engagement.

Quote Request

Request a Quote for tert-Butyl 6-(hydroxymethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.